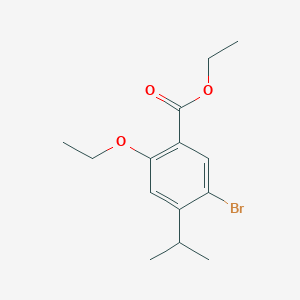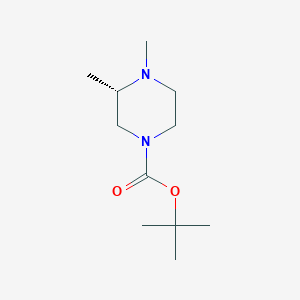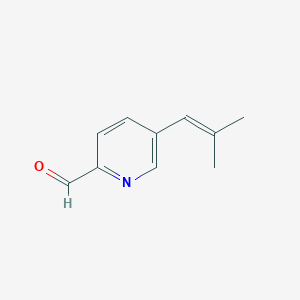
ethyl 5-bromo-2-ethoxy-4-propan-2-ylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl 5-bromo-2-ethoxy-4-propan-2-ylbenzoate is an organic compound with a complex structure that includes ethoxy, iso-propyl, and bromine substituents on a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-2-ethoxy-4-propan-2-ylbenzoate typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the bromination of an appropriate benzoate ester, followed by the introduction of ethoxy and iso-propyl groups through substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
ethyl 5-bromo-2-ethoxy-4-propan-2-ylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, resulting in a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution with amines can produce amide derivatives.
Wissenschaftliche Forschungsanwendungen
ethyl 5-bromo-2-ethoxy-4-propan-2-ylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which ethyl 5-bromo-2-ethoxy-4-propan-2-ylbenzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethoxy and iso-propyl groups can influence the compound’s binding affinity and specificity, while the bromine atom may participate in halogen bonding. These interactions can modulate various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-bromobenzoate: A simpler analog with only a bromine substituent.
Ethyl 4-ethoxybenzoate: Contains an ethoxy group but lacks the bromine and iso-propyl substituents.
Iso-propyl 2-bromobenzoate: Features an iso-propyl group and bromine but lacks the ethoxy group.
Uniqueness
ethyl 5-bromo-2-ethoxy-4-propan-2-ylbenzoate is unique due to the combination of ethoxy, iso-propyl, and bromine substituents on the benzoate ester. This unique structure imparts specific chemical and physical properties, making it valuable for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C14H19BrO3 |
|---|---|
Molekulargewicht |
315.20 g/mol |
IUPAC-Name |
ethyl 5-bromo-2-ethoxy-4-propan-2-ylbenzoate |
InChI |
InChI=1S/C14H19BrO3/c1-5-17-13-8-10(9(3)4)12(15)7-11(13)14(16)18-6-2/h7-9H,5-6H2,1-4H3 |
InChI-Schlüssel |
ZJNFUIGOOWEZFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C(=C1)C(C)C)Br)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl 4-[(phenoxycarbonyl)amino]piperidine-1-carboxylate](/img/structure/B8623480.png)








![Hydrazinecarboxamide,2-[(4-hydroxyphenyl)methylene]-](/img/structure/B8623556.png)


